molecular formula C15H29NO B14004288 N-2-Propen-1-yldodecanamide

N-2-Propen-1-yldodecanamide

Cat. No.: B14004288
M. Wt: 239.40 g/mol
InChI Key: QETSRTWWFUBYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-Propen-1-yldodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone (12-carbon chain) substituted with a propenyl (allyl) group at the nitrogen atom. Such compounds are often explored for applications in polymer chemistry, surfactants, or bioactive molecules due to their amphiphilic nature and functionalizable double bonds .

Properties

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-prop-2-enyldodecanamide

InChI

InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-15(17)16-14-4-2/h4H,2-3,5-14H2,1H3,(H,16,17)

InChI Key

QETSRTWWFUBYGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Propen-1-yldodecanamide typically involves the reaction of dodecanamide with propenyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amide nitrogen.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-2-Propen-1-yldodecanamide undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-2-Propen-1-yldodecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Propen-1-yldodecanamide involves its interaction with specific molecular targets. The propenyl group can undergo electrophilic addition reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Backbone Key Features Reference
This compound Propenyl (allyl) Dodecanamide Unsaturated C=C bond, potential polymerization Inferred
N-2-Propynyl-N-(2-propynyloxy)dodecanamide Propynyl (alkyne) Dodecanamide Triple bonds, higher reactivity
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propynyl + iodine Acetamide Electrophilic iodine, low synthetic yield (5%)
Poly(2-propenamide) derivatives Polymerized propenyl Acrylamide High molecular weight, industrial use

Substituent Reactivity

  • Propenyl vs. Propynyl : The propenyl group in this compound introduces a double bond (C=C), which is less reactive than the triple bond (C≡C) in propynyl analogs but more prone to radical polymerization. Propynyl-substituted compounds (e.g., N-2-Propynyl-N-(2-propynyloxy)dodecanamide) exhibit higher electrophilicity, enabling click chemistry applications .
  • Halogenated Derivatives : The iodoacetamide in 2-Iodo-N-(prop-2-yn-1-yl)acetamide enhances electrophilicity, facilitating nucleophilic substitutions, though synthetic yields are low (5% in ), likely due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.